4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiol with an α-halo carbonyl compound under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the thiazolidinone derivative with a benzylsulfanylethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Benzyl halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives are studied for their catalytic properties in various organic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Thiazolidinone derivatives are known to inhibit certain enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds have shown activity against various microbial strains.
Medicine
Anti-inflammatory: Some thiazolidinone derivatives exhibit anti-inflammatory properties.
Anticancer: Research has indicated potential anticancer activity in certain derivatives.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents.
Benzamide derivatives: Compounds with the benzamide functional group but different side chains.
Uniqueness
The unique combination of the thiazolidinone ring with benzyl and benzylsulfanylethyl groups in 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C26H26N2O2S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-benzylsulfanylethyl)benzamide |
InChI |
InChI=1S/C26H26N2O2S2/c29-24-19-32-26(28(24)17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)25(30)27-15-16-31-18-21-9-5-2-6-10-21/h1-14,26H,15-19H2,(H,27,30) |
InChI Key |
NWWFZLKJMMYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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